4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
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Overview
Description
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a complex organic compound featuring a unique arrangement of functional groups. It is known for its significant role in the field of medicinal chemistry, particularly due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: Typically involves the reaction of 4-ethoxyphenyl hydrazine with a carboxylic acid derivative to form a tetrazole ring.
Piperazine Addition: Phenethylpiperazine is then introduced through a nucleophilic substitution reaction, where the tetrazole intermediate reacts with phenethylpiperazine under controlled conditions.
Final Assembly: The resulting intermediate undergoes a final reaction to incorporate the carboxamide group, often facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of high-purity reagents. Scalability is achieved through batch processing or continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation reactions, particularly at the phenethyl group.
Reduction: The nitro group in certain analogs can be reduced to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Leads to amines.
Substitution: Results in various substituted derivatives, which can have differing pharmacological properties.
Scientific Research Applications
This compound has a range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent, investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Can be a precursor in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzyme active sites or receptor proteins. This binding can inhibit or activate biological pathways. The tetrazole ring, in particular, is known for its role in mimicking carboxylate groups in enzyme substrates, providing the compound with its unique biological activity.
Comparison with Similar Compounds
Comparing it with other tetrazole-containing compounds reveals its uniqueness:
Similar Compounds: Losartan, Valsartan (commonly known tetrazoles in pharmaceuticals).
Uniqueness: The presence of the phenethylpiperazine and carboxamide groups in 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide adds distinct chemical properties and potentially different biological activities.
This compound's structural diversity sets it apart, providing a rich area for scientific exploration.
Properties
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJLEBRXPDWAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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